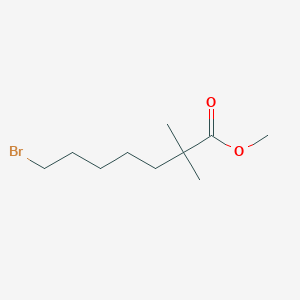

Methyl 7-bromo-2,2-dimethylheptanoate

Description

Contextualizing Halogenated Esters in Contemporary Organic Chemistry

Halogenated esters are a class of organic compounds characterized by the presence of both a halogen atom and an ester functional group. wikipedia.org This dual functionality makes them highly versatile intermediates in synthesis. The halogen, typically chlorine or bromine, serves as a leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. quora.comfiveable.me The ester group, on the other hand, is relatively stable but can be readily transformed into a variety of other functional groups, including carboxylic acids, alcohols, and amides. libretexts.org

In contemporary organic chemistry, halogenated esters are employed in a wide array of transformations. They are key reactants in the construction of complex carbocyclic and heterocyclic frameworks, natural product synthesis, and the preparation of active pharmaceutical ingredients. guidechem.com Their utility stems from the orthogonal reactivity of the two functional groups, which allows for selective manipulation of one site while leaving the other intact for subsequent transformations.

Significance of Heptanoate (B1214049) Derivatives in Complex Molecule Construction

Heptanoate derivatives, which are esters of the seven-carbon heptanoic acid, serve as valuable linear building blocks in the synthesis of more complex molecules. Their hydrocarbon chain provides a scaffold that can be functionalized to introduce specific stereocenters or points of attachment for other molecular fragments.

A prime example of the significance of this structural motif is the use of ethyl 7-bromo-2,2-dimethylheptanoate as a crucial intermediate in the synthesis of Bempedoic Acid. guidechem.comguidechem.comchemicalbook.com Bempedoic Acid is a lipid-regulating drug that functions by inhibiting adenosine (B11128) triphosphate-citrate lyase (ACL). In its synthesis, the heptanoate derivative is used to introduce a key portion of the molecule's carbon skeleton through an alkylation reaction, highlighting how these derivatives are instrumental in building larger, biologically active compounds. guidechem.comchemicalbook.com

Structural Attributes Influencing Reactivity in Methyl 7-bromo-2,2-dimethylheptanoate

The terminal bromine atom is the primary site of electrophilic reactivity in the molecule. As a member of the halogen group, bromine is a good leaving group, making the terminal carbon susceptible to attack by nucleophiles. This facilitates a variety of nucleophilic substitution reactions (SN2), which are fundamental for forming new C-C bonds. quora.comfiveable.me In the context of synthesizing larger molecules, this primary alkyl bromide functionality is often utilized in alkylation reactions with carbanions or other nucleophilic species. organic-chemistry.org

Table 1: Comparison of Halogen Leaving Group Ability

| Halogen | Relative Rate of SN2 Reaction | Bond Dissociation Energy (C-X, kJ/mol) |

| Iodine | ~30,000 | ~240 |

| Bromine | ~10,000 | ~285 |

| Chlorine | ~200 | ~340 |

| Fluorine | 1 | ~485 |

This table illustrates the general trend of leaving group ability in SN2 reactions, where bromide is highly effective.

This structural feature is often intentionally incorporated in synthetic design for several reasons:

Conformational Lock: It can restrict bond rotation, leading to a more rigid structure. This can be advantageous in controlling stereochemistry in subsequent reaction steps. nih.gov

Increased Stability: The gem-dimethyl group can enhance the metabolic stability of a drug molecule by sterically shielding adjacent functional groups from enzymatic degradation. nih.gov

Thorpe-Ingold Effect: In reactions that involve ring formation, the presence of a gem-dimethyl group can accelerate the rate of cyclization. This is attributed to a decrease in the internal bond angle, which brings the reactive ends of the chain closer together. acs.orgrsc.org

The methyl ester group serves as a versatile synthetic handle. While less reactive than acid chlorides or anhydrides, it undergoes a range of important transformations under specific conditions. libretexts.org This allows chemists to carry the ester through several synthetic steps involving the alkyl bromide end of the molecule, and then modify it as needed.

Common transformations of the ester group include:

Hydrolysis: Conversion to the corresponding carboxylic acid using aqueous acid or base. libretexts.org

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), or to an aldehyde using milder reagents like diisobutylaluminium hydride (DIBAL-H). libretexts.org

Transesterification: Conversion to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org

Aminolysis: Reaction with amines to form amides. libretexts.org

Table 2: Common Synthetic Transformations of the Ester Group

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| 1. LiAlH₄, 2. H₂O | Primary Alcohol |

| 1. DIBAL-H, 2. H₂O | Aldehyde |

| R'OH, H⁺ or R'O⁻ | New Ester (Transesterification) |

| R₂NH | Amide |

This array of possible reactions makes the ester group a valuable and controllable component in the strategic construction of complex organic molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113561-62-9 |

|---|---|

Molecular Formula |

C10H19BrO2 |

Molecular Weight |

251.16 g/mol |

IUPAC Name |

methyl 7-bromo-2,2-dimethylheptanoate |

InChI |

InChI=1S/C10H19BrO2/c1-10(2,9(12)13-3)7-5-4-6-8-11/h4-8H2,1-3H3 |

InChI Key |

IFWUSSSMHBKQAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCBr)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 7 Bromo 2,2 Dimethylheptanoate

Conventional Synthetic Routes

Conventional synthesis of Methyl 7-bromo-2,2-dimethylheptanoate centers on the formation of a carbon-carbon bond through the alkylation of a pre-formed enolate.

Alkylation Reactions of Ester Enolates

The most prevalent and effective method for synthesizing the carbon skeleton of this compound is the alkylation of an ester enolate. openstax.org This process involves the reaction of a nucleophilic enolate ion with an electrophilic alkyl halide in an SN2 reaction. openstax.org

The synthesis specifically employs an isobutyrate ester, such as methyl isobutyrate or ethyl isobutyrate, and 1,5-dibromopentane (B145557) as the key starting materials. guidechem.comsmolecule.com In this reaction, the isobutyrate ester serves as the precursor to the nucleophilic enolate. The 1,5-dibromopentane acts as the electrophile, providing the five-carbon chain extension and the terminal bromine atom.

The core reaction proceeds as follows: the α-hydrogen of the isobutyrate ester is abstracted by a strong base to form a stable enolate. This enolate then attacks one of the bromine-bearing carbons of 1,5-dibromopentane in a nucleophilic substitution reaction, displacing a bromide ion and forming a new carbon-carbon bond. openstax.org The presence of a second bromine atom on the alkylating agent is crucial, as it remains in the final product, yielding the desired 7-bromo-ester structure. guidechem.com The use of an isobutyrate derivative is key to establishing the quaternary carbon at the C2 position of the final molecule.

The choice of base is critical for the successful formation of the ester enolate. fiveable.me Strong, non-nucleophilic, sterically hindered bases are required to ensure complete and rapid deprotonation of the α-carbon without competing nucleophilic addition to the ester's carbonyl group. openstax.orgpressbooks.pub Aldehydes and ketones are prone to self-condensation, but the use of a strong base like LDA allows for the complete conversion to the enolate, which minimizes this side reaction. libretexts.org

Commonly employed bases for this transformation include:

Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base widely used for generating enolates from carbonyl compounds, including esters. fiveable.mepressbooks.pub Its steric bulk prevents it from acting as a nucleophile.

n-Butyllithium (n-BuLi): A strong organolithium base also capable of deprotonating esters. smolecule.com

Lithium Bis(trimethylsilyl)amide (LiHMDS): Another strong, sterically hindered base that provides similar reactivity to LDA. guidechem.com

Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used to deprotonate carbonyl compounds. fiveable.meguidechem.com Its use can offer safety and cost advantages over lithium-based reagents in large-scale production. guidechem.com

The function of these bases is to quantitatively generate the enolate, which then acts as the primary nucleophile in the subsequent SN2 alkylation step. fiveable.me

Table 1: Organic Bases in Enolate Formation

| Base | Abbreviation | Key Characteristics |

|---|---|---|

| Lithium Diisopropylamide | LDA | Strong, non-nucleophilic, sterically hindered. pressbooks.pub |

| n-Butyllithium | n-BuLi | Strong organolithium base. smolecule.com |

| Lithium Bis(trimethylsilyl)amide | LiHMDS | Strong, sterically hindered, non-nucleophilic. guidechem.com |

| Sodium Hydride | NaH | Strong, non-nucleophilic, heterogeneous base. fiveable.me |

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and the use of additives.

Temperature Control: The initial enolate formation is typically conducted at very low temperatures, often between -40°C and -30°C. guidechem.com This low temperature helps to ensure kinetic control, preventing unwanted side reactions and ensuring the stability of the formed enolate before the addition of the electrophile. After the addition of 1,5-dibromopentane, the reaction may be allowed to warm to room temperature to ensure the completion of the alkylation step. guidechem.com

Solvent Systems: Aprotic, non-polar solvents are necessary to prevent the protonation of the highly basic enolate intermediate. pressbooks.pub Tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reactions, as it effectively solvates the lithium cation of the base and the resulting enolate. guidechem.com

Additives: In some procedures, additives like Hexamethylphosphoramide (HMPA) are included. HMPA is a polar aprotic solvent that can help to break up aggregates of organolithium bases, thereby increasing their reactivity and often leading to improved reaction yields.

Table 2: Optimization of Reaction Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | -40°C to -30°C for enolate formation. guidechem.com | Ensures kinetic control and stability of the enolate. |

| Warming to room temperature post-alkylation. guidechem.com | Drives the SN2 reaction to completion. | |

| Solvent | Tetrahydrofuran (THF). guidechem.com | Aprotic solvent that prevents enolate protonation. pressbooks.pub |

| Additive | Hexamethylphosphoramide (HMPA). | Increases base reactivity by breaking up aggregates. |

Strategies for Bromo-Ester Formation via Bromination (General Principles)

Direct bromination of a carboxylic acid or ester is another fundamental strategy for synthesizing bromo-esters. The applicability of such methods depends entirely on the desired position of the bromine atom.

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids. organic-chemistry.org The reaction involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as PBr₃. organic-chemistry.orgwikipedia.org

The mechanism begins with the conversion of the carboxylic acid to an acyl bromide by the phosphorus tribromide. organic-chemistry.org The acyl bromide readily tautomerizes to its enol form. This enol then reacts with bromine to install a bromine atom at the α-position. wikipedia.org The resulting α-bromo acyl bromide can then be hydrolyzed during workup to yield the α-bromo carboxylic acid or, if quenched with an alcohol, will produce the corresponding α-bromo ester. wikipedia.orgnrochemistry.com

It is crucial to note that the Hell-Volhard-Zelinsky reaction is exclusively for α-halogenation. alfa-chemistry.com Therefore, this method is not a viable synthetic route for this compound, as the bromine atom in this target molecule is located at the terminal (C7) position of the alkyl chain, far from the ester functionality, not at the α-carbon (C2). The α-carbon in the target compound is also a quaternary center, lacking the necessary α-hydrogen for the reaction to proceed.

Selective α-Bromination of β-Keto Esters and Related Substrates

The introduction of a bromine atom at the α-position of carbonyl compounds, particularly β-keto esters, is a critical transformation in organic synthesis. These resulting α-bromo derivatives are valuable intermediates for creating more complex molecules. The challenge often lies in achieving high regioselectivity, especially to yield monobrominated products without the formation of dibrominated byproducts. organic-chemistry.orgacs.org

Applications of Brominating Reagents (e.g., Bromodimethylsulfonium Bromide, N-Bromosuccinimide, Molecular Bromine)

A variety of reagents have been developed for the α-bromination of β-keto esters, each with distinct advantages and applications. The choice of reagent can significantly influence the reaction's efficiency, selectivity, and environmental impact.

Bromodimethylsulfonium Bromide (BDMS): This reagent has proven to be highly effective and regioselective for the α-monobromination of a wide range of β-keto esters and 1,3-diketones. acs.orgscispace.com One of the primary benefits of BDMS is its ability to produce monobrominated products selectively and in excellent yields, often without the need for subsequent chromatographic separation. organic-chemistry.orgmemphis.edu The reaction proceeds under mild conditions, typically at 0–5 °C or room temperature, and does not require an added base, Lewis acid, or other catalysts. acs.orgresearchgate.net Compared to molecular bromine, BDMS is considered a less hazardous and more user-friendly option. memphis.eduresearchgate.net

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective α-bromination of carbonyl compounds, including β-keto esters. tandfonline.comresearchgate.net Its application often involves a catalyst to enhance reactivity and selectivity. For instance, silica-supported sodium bicarbonate has been used to catalyze the α-monobromination of β-keto esters with NBS, achieving high selectivity under mild conditions and with short reaction times. tandfonline.com The by-product of the reaction, succinimide (B58015), is easily removed, simplifying the work-up process. tandfonline.com While traditionally associated with radical-initiated processes, its use in electrophilic bromination of enols or enolates is common. masterorganicchemistry.com

Molecular Bromine (Br₂): Traditionally, molecular bromine has been a conventional choice for the bromination of carbonyl compounds. acs.org The reaction typically proceeds through an acid-catalyzed enol intermediate which then acts as a nucleophile, attacking the bromine molecule. masterorganicchemistry.com However, the use of molecular bromine presents significant hazards, and controlling the reaction to prevent polysubstitution can be challenging. acs.org A classic example of its application is the Hell–Volhard–Zelinskii reaction, which achieves α-bromination of carboxylic acids via an acid bromide intermediate. pressbooks.pub

| Reagent | Typical Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromodimethylsulfonium Bromide (BDMS) | CH₂Cl₂, 0–5 °C or RT, no catalyst acs.org | High for mono-bromination organic-chemistry.org | Excellent yields, high regioselectivity, no catalyst needed, less hazardous than Br₂. acs.orgmemphis.edu | Requires preparation from dimethyl sulfide (B99878) and bromine. acs.org |

| N-Bromosuccinimide (NBS) | Often requires a catalyst (e.g., NaHCO₃-SiO₂, NH₄OAc); mild conditions. tandfonline.com | High selectivity with appropriate catalyst. tandfonline.com | Easy to handle solid, simple work-up. tandfonline.com | May require a catalyst; can participate in radical reactions. tandfonline.commasterorganicchemistry.com |

| Molecular Bromine (Br₂) | Requires acid or base catalyst (e.g., HBr, PBr₃). masterorganicchemistry.compressbooks.pub | Can lead to di- and poly-bromination if not controlled. organic-chemistry.org | Readily available and inexpensive. | Hazardous (corrosive, toxic), difficult to control selectivity. acs.org |

Bromination of Phosphonate (B1237965) Anions for α-Bromo-α,β-unsaturated Esters

The synthesis of α-bromo-α,β-unsaturated esters can be approached through methods involving phosphonate chemistry, closely related to the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a standard method for preparing α,β-unsaturated esters from phosphonate-stabilized carbanions and carbonyl compounds. researchgate.net

To generate an α-bromo-α,β-unsaturated ester, a key intermediate is an α-brominated phosphonate. The synthesis of these intermediates can be achieved through several routes. One common method involves the deprotonation of a phosphonate at the α-position using a strong base to form a phosphorus-stabilized carbanion. rsc.org This anion is then quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom at the α-position. rsc.org The resulting α-bromophosphonate can then be used in an HWE-type reaction with an aldehyde to yield the desired α-bromo-α,β-unsaturated ester.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing processes that are not only efficient but also safer, more controllable, and scalable. Continuous flow synthesis has emerged as a powerful technology that addresses many of the limitations of traditional batch processing.

Continuous Flow Synthesis Protocols

Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. labmanager.com This methodology has been successfully applied to the synthesis of intermediates like ethyl 2,2-dimethyl-7-bromoheptanoate, a close analog of the target methyl ester and a key raw material for Bempedoic acid. guidechem.comgoogle.com In a typical setup, solutions of the starting materials (e.g., ethyl isobutyrate and an organic base) are cooled and mixed in continuous flow reactors before reacting with 1,5-dibromopentane to form the product. guidechem.comgoogle.com

Advantages in Process Control and Efficiency

Continuous flow systems offer significant advantages over batch reactors in terms of process control and efficiency. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control, which is crucial for managing highly exothermic reactions safely. stolichem.comrsc.org This enhanced control leads to better reproducibility and can improve product yields and purity by minimizing side reactions. labmanager.commt.com Other key parameters such as reaction time (residence time), pressure, and mixing are also precisely managed, allowing for rapid process optimization. labmanager.commt.com

| Parameter | Continuous Flow Synthesis | Traditional Batch Processing |

|---|---|---|

| Process Control | Precise control over temperature, pressure, residence time, and mixing. labmanager.commt.com | Gradients in temperature and concentration can occur, especially in large vessels. |

| Safety | Smaller reaction volumes minimize risks with hazardous reagents and exothermic reactions. stolichem.comrsc.org | Large volumes of hazardous materials increase potential risks. |

| Heat & Mass Transfer | Excellent due to high surface-area-to-volume ratio. rsc.org | Can be inefficient and problematic upon scale-up. azolifesciences.com |

| Efficiency | Higher productivity through continuous operation; eliminates downtime between batches. stolichem.com | Sequential steps (charging, heating, reacting, cooling, discharging) lead to significant downtime. stolichem.com |

| Reproducibility | High, due to uniform and stable reaction conditions. mt.com | Batch-to-batch variability can be a challenge. |

Scalability and Industrial Relevance in Intermediate Production

One of the most significant industrial advantages of continuous flow chemistry is its straightforward scalability. researchgate.net Scaling up production in a flow system often involves running the process for a longer duration or by "numbering up"—running multiple reactors in parallel—rather than redesigning the entire process for larger vessels, which is a common challenge in batch chemistry. labmanager.comstolichem.com This makes flow chemistry particularly suitable for the industrial production of fine chemicals and active pharmaceutical ingredients (APIs). azolifesciences.comchemicalindustryjournal.co.uk The synthesis of key intermediates, such as the aforementioned precursor to Bempedoic acid, highlights the industrial relevance and practicality of implementing continuous flow protocols to ensure a safe, efficient, and scalable manufacturing process. guidechem.com

Green Chemistry Considerations in Bromination Synthesis (Conceptual)

A primary focus of green chemistry in this context is the replacement of hazardous reagents. Elemental bromine (Br₂), for instance, is a highly corrosive, toxic, and volatile liquid that poses significant handling and transportation risks. Substitution reactions using liquid bromine often exhibit only 50% atom efficiency, as one mole of hydrogen bromide (HBr) is produced as a byproduct for every mole of bromine incorporated into the substrate.

A common alternative is N-Bromosuccinimide (NBS), a crystalline solid that is considerably safer and easier to handle than liquid bromine. NBS can provide a low, constant concentration of bromine, which can be advantageous in controlling selectivity, for example, in allylic brominations. However, from an atom economy perspective, NBS is inefficient. In a typical reaction where NBS provides the bromine atom, the succinimide portion of the molecule becomes a waste byproduct. This results in a significant portion of the reagent's mass not being incorporated into the final product.

To address these shortcomings, research has focused on developing greener bromination protocols. These include:

Catalytic Methods: The use of catalysts can enable more efficient and selective reactions. For example, zinc salts adsorbed on inert supports have been developed as catalysts for aromatic bromination, offering better selectivity and the potential for catalyst recycling.

In-Situ Generation of Bromine: Generating the reactive bromine species directly in the reaction mixture (in-situ) from more benign sources avoids the hazards of storing and handling elemental bromine. A common method involves the oxidation of bromide salts, such as sodium bromide (NaBr) or potassium bromide (KBr), using a green oxidant like hydrogen peroxide (H₂O₂). This system produces water as the primary byproduct, representing a significant improvement in environmental impact.

Bromide-Bromate Reagents: Mixtures of bromide and bromate (B103136) salts (e.g., NaBr/NaBrO₃) can be acidified in-situ to generate hypobromous acid (HOBr) or elemental bromine as the active brominating species. This method can achieve high bromine atom efficiency and avoids the direct use of liquid bromine.

Solvent Choice: Replacing traditional, often chlorinated, solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a key consideration. Aqueous bromination, when feasible, can dramatically reduce the environmental footprint of a synthetic process.

By applying these green chemistry principles, the synthesis of brominated compounds can be made safer, less wasteful, and more environmentally sustainable.

Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉BrO₂ |

| Molecular Weight | 251.16 g/mol |

| CAS Number | Not available |

| Physical State | Not available (Analogous ethyl ester is a liquid) |

| Boiling Point | Not available (Analogous ethyl ester is 106-108 °C at 0.01 Torr) |

| Density | Not available (Analogous ethyl ester is ~1.17 g/cm³) |

Data Table: Comparison of Common Brominating Agents

| Reagent | Formula | Key Advantages | Key Disadvantages |

| Elemental Bromine | Br₂ | High reactivity, inexpensive. | Highly toxic, corrosive, volatile; low atom economy in substitutions. |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier/safer to handle than Br₂; good for selective reactions. | Poor atom economy; succinimide byproduct. chemscene.com |

| Sodium Bromide / Hydrogen Peroxide | NaBr / H₂O₂ | In-situ generation avoids handling Br₂; H₂O is the main byproduct; high atom economy. | Requires an oxidant; reaction conditions need optimization. |

| Potassium Bromide / Potassium Bromate | KBr / KBrO₃ | Solid reagents; in-situ generation; high bromine atom efficiency. | Requires acidic conditions; potential for side reactions if not controlled. |

Chemical Reactivity and Transformations of Methyl 7 Bromo 2,2 Dimethylheptanoate

Nucleophilic Substitution Pathways

The primary bromine atom in Methyl 7-bromo-2,2-dimethylheptanoate serves as an effective electrophilic site for a variety of nucleophilic substitution reactions. These pathways are central to its application in constructing more complex molecular architectures.

Intramolecular Alkylation Reactions for Cyclization

While specific examples of intramolecular cyclization of this compound are not extensively documented, the principles of organic chemistry suggest its potential for such transformations. Intramolecular reactions, where a nucleophile and an electrophile exist within the same molecule, lead to the formation of rings. masterorganicchemistry.com For this compound to cyclize, a nucleophilic center would need to be present or generated elsewhere in the molecule that could attack the carbon bearing the bromine atom.

The rate and feasibility of ring closure are highly dependent on the size of the ring being formed. Intramolecular reactions that form five- and six-membered rings are generally kinetically and thermodynamically favored over other ring sizes. masterorganicchemistry.com For instance, if the ester group were hydrolyzed to a carboxylic acid and a carbanion was subsequently generated at the alpha position (C2), an intramolecular SN2 reaction would lead to the formation of a seven-membered ring, cyclopentane (B165970) carboxylic acid. The formation of larger rings is possible but often requires high-dilution conditions to minimize competing intermolecular polymerization reactions. masterorganicchemistry.com

Intermolecular Alkylation Reactions with Carbanion Equivalents

Intermolecular reactions, where the compound reacts with an external nucleophile, are a cornerstone of its synthetic utility. It serves as an excellent electrophile for alkylation reactions with various carbanion equivalents.

Tosylmethyl isocyanide (TosMIC) is a versatile C1 synthon used in the synthesis of a wide array of organic molecules, including nitriles, ketones, and various heterocycles. organic-chemistry.orgorganic-chemistry.org The methylene (B1212753) group in TosMIC is highly acidic due to the two electron-withdrawing substituents, allowing for easy deprotonation by a base to form a potent nucleophilic carbanion. varsal.com This anion can then participate in nucleophilic substitution reactions with alkyl halides. organic-chemistry.orgvarsal.com

In a process relevant to this class of compounds, the ethyl analogue, Ethyl 7-bromo-2,2-dimethylheptanoate, is reacted with p-methylbenzenesulfonyl methyl isonitrile (TosMIC) in the presence of a strong base to yield an addition product. google.com This transformation exemplifies the utility of the 7-bromo-2,2-dimethylheptanoate structure as an alkylating agent for the TosMIC carbanion. The reaction proceeds via a standard SN2 mechanism where the TosMIC anion displaces the bromide ion.

Table 1: Representative Reaction with TosMIC Analogue

| Electrophile | Nucleophile Precursor | Base | Product Type |

|---|

Data derived from a synthetic route described for the ethyl analogue. google.com

The malonic ester synthesis is a classic method for preparing carboxylic acids by converting alkyl halides. libretexts.orgmasterorganicchemistry.com The starting material, typically diethyl malonate, possesses acidic alpha-hydrogens situated between two carbonyl groups. libretexts.org Treatment with a base, such as sodium ethoxide, readily generates a resonance-stabilized enolate. masterorganicchemistry.comorganicchemistrytutor.com

This enolate is an effective carbon nucleophile that can be alkylated by reacting it with an alkyl halide in an SN2 reaction. masterorganicchemistry.comorganicchemistrytutor.com this compound, as a primary alkyl bromide, is a suitable substrate for this alkylation. The reaction would involve the nucleophilic attack of the diethyl malonate enolate on the C7 carbon of the heptanoate (B1214049) chain, displacing the bromide and forming a new carbon-carbon bond. Subsequent hydrolysis of the ester groups followed by heating would induce decarboxylation, yielding a new carboxylic acid with a chain extended by the heptanoate backbone. masterorganicchemistry.comorgoreview.comopenochem.org

Table 2: General Scheme for Malonic Ester Synthesis

| Step | Reactants | Key Transformation |

|---|---|---|

| 1. Enolate Formation | Diethyl Malonate, Sodium Ethoxide | Deprotonation of α-carbon |

| 2. Alkylation | Malonate Enolate, this compound | SN2 displacement of bromide |

Dimerization Reactions Mediated by Synthetic Conditions

Specific reaction conditions can be employed to induce the dimerization of this compound, effectively coupling two molecules to form a larger C15 structure. A notable example involves the formation of a Grignard reagent. google.com

In this synthetic route, this compound is first treated with activated magnesium powder in an anhydrous solvent like tetrahydrofuran (B95107) to form the corresponding Grignard reagent. google.com This transforms the previously electrophilic C7 carbon into a potent nucleophile. Subsequently, this organometallic intermediate is reacted with an ester, such as ethyl formate (B1220265). The reaction proceeds through the nucleophilic addition of two equivalents of the Grignard reagent to the single carbonyl carbon of the formate ester. This process results in the formation of a new C-C bond that links the two heptanoate units, ultimately leading to a dimeric structure, 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate, after acidic workup. google.com

Radical Reaction Mechanisms and Applications

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. Such radical intermediates can participate in various transformations, most notably cyclization reactions.

Radical reactions are typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis. cureffi.org Once the C7 radical is formed, it can undergo intramolecular cyclization if an unsaturated functional group, like an alkene or alkyne, is present elsewhere in the molecule. wikipedia.org The regiochemical outcome of such cyclizations is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored pathways. cureffi.org For a substrate like this compound to undergo such a reaction, it would first need to be chemically modified to include a site of unsaturation.

Visible-light photoredox catalysis represents a modern approach for generating radicals under mild conditions. mdpi.com In this context, a photocatalyst can mediate the single-electron reduction of the C-Br bond to form the alkyl radical, which can then engage in cyclization or other C-C bond-forming reactions. rsc.org While specific applications for this compound in radical reactions are not prominently reported, its structure is amenable to these established radical-mediated transformations.

Palladium-Catalyzed C-H Functionalization with Bromo Esters

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. One such transformation is the direct C-H functionalization of aromatic compounds, such as indoles, using alkyl halides like α-bromo esters.

The direct 2-alkylation of indoles with α-bromo esters can be achieved using a palladium catalyst. rhhz.net This method provides an efficient route to substituted indole (B1671886) derivatives, which are prevalent motifs in biologically active molecules. rhhz.net Mechanistic studies suggest that this transformation does not follow a traditional two-electron cross-coupling pathway but instead proceeds through a radical mechanism. rhhz.net The reaction often requires specific ligands, such as a P,P=O ligand, and additives like molecular sieves to achieve high regioselectivity and yield. rhhz.net The proposed radical pathway is significant as it expands the mechanistic understanding and application of palladium catalysis beyond conventional cycles. rhhz.net

A general scheme for this reaction is presented below, showcasing the coupling of an N-protected indole with an α-bromo ester.

Table 1: Palladium-Catalyzed 2-Alkylation of N-Methylindole with Ethyl 2-bromopropionate

| Entry | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P,P=O type | 4 Å MS | Toluene | 80 | 85 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 50 |

| 3 | Pd(OAc)₂ | None | 4 Å MS | Toluene | 80 | <10 |

| 4 | Pd(OAc)₂ | P,P=O type | None | Toluene | 80 | 30 |

This table is a representative example based on typical conditions reported for this type of reaction.

To substantiate the proposed radical pathways in palladium-catalyzed reactions, various mechanistic probes are employed. These tools provide evidence for the existence of short-lived radical intermediates that are not directly observable in the reaction mixture.

TEMPO Trapping: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that is frequently used as a "radical trap". researchgate.netnih.gov If a reaction proceeds through a carbon-centered radical intermediate, TEMPO can intercept this species, forming a stable adduct that can be isolated and characterized. researchgate.net The formation of such an adduct provides strong evidence for the involvement of radicals in the reaction mechanism. researchgate.net In the context of the palladium-catalyzed alkylation of indoles, the addition of TEMPO to the reaction mixture would be expected to quench the reaction and lead to the formation of a TEMPO-adduct of the α-ester radical, thus supporting the radical pathway. rhhz.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, including organic radicals and transition metal complexes in unconventional oxidation states (e.g., Pd(I) or Pd(III)). acs.orgdntb.gov.ua By performing the reaction within the EPR spectrometer, it is possible to observe the signals corresponding to any radical intermediates that are formed. acs.org This technique can provide detailed information about the electronic structure of the radical and its environment, offering insights into the reaction mechanism. acs.orgresearchgate.net For instance, EPR could be used to detect the formation of palladium species in unusual oxidation states or the organic radical derived from the bromo ester. acs.org

Halogen Atom Transfer Reactions in Organic Synthesis

Halogen Atom Transfer (HAT) has become a prominent strategy for C-H bond activation by generating carbon-centered radicals. rsc.orgrsc.org In these reactions, a halogen radical, often a bromine radical (Br•), abstracts a hydrogen atom from a C-H bond, initiating a radical chain reaction. rsc.org This process is particularly effective for activating C-H bonds that are otherwise unreactive. The bromine radical can be generated from various precursors, often using photoredox catalysis. rsc.org Once the carbon-centered radical is formed, it can participate in a variety of synthetic transformations, including the formation of C-C and C-X bonds. rsc.org While not a direct transformation of the bromo ester itself, compounds like this compound can be synthesized via radical-based bromination reactions that utilize HAT principles. Conversely, the carbon-bromine bond in such molecules can be homolytically cleaved under certain conditions to generate alkyl radicals that can then participate in subsequent reactions.

Stereoselective Radical Reductions of α-Bromo Esters

The reduction of α-bromo esters to their corresponding debrominated counterparts is a fundamental transformation. When the carbon atom bearing the bromine is a stereocenter, achieving this reduction with high stereoselectivity is a significant challenge. Radical-based methods have emerged as a powerful solution. For instance, the radical reduction of α-bromo-α-fluoro-β-hydroxy esters has been shown to proceed with high stereoselectivity to afford the corresponding threo-α-fluoro-β-hydroxy esters. oup.com This type of reaction typically involves the use of a radical initiator, such as triethylborane, and a hydrogen atom donor, like tributyltin hydride. oup.com The stereochemical outcome is controlled by the conformation of the radical intermediate, which is influenced by the substituents on the molecule. This methodology highlights the potential for controlling stereochemistry in radical reactions involving α-bromo esters.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Bromo esters are excellent substrates for these reactions due to the reactivity of the C-Br bond.

Catalytic Asymmetric Hiyama Cross-Coupling of Racemic α-Bromo Esters

The Hiyama cross-coupling reaction involves the coupling of an organohalide with an organosilane, catalyzed by a palladium or nickel complex. A significant advancement in this area is the development of catalytic asymmetric versions that can convert a racemic mixture of α-bromo esters into a single enantiomer of the α-aryl ester product. acs.orgacs.org This stereoconvergent process provides an efficient route to synthetically valuable enantioenriched α-aryl carboxylic acid derivatives. acs.orgacs.org

The reaction typically employs a nickel catalyst paired with a chiral diamine ligand. acs.orgacs.org A variety of racemic α-bromo esters can be coupled with organosilanes, such as PhSi(OMe)₃, to produce the desired α-aryl esters in good yields and with high enantiomeric excess (ee). acs.org The efficiency and enantioselectivity of the reaction are sensitive to the structure of the α-bromo ester, the chiral ligand, and the reaction conditions. acs.org

Table 2: Asymmetric Hiyama Cross-Coupling of Racemic α-Bromo Esters with PhSi(OMe)₃

| Entry | α-Bromo Ester Substrate | Catalyst/Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Methyl 2-bromopropanoate | NiCl₂·glyme / Chiral Diamine 1 | 85 | 94 |

| 2 | Methyl 2-bromobutanoate | NiCl₂·glyme / Chiral Diamine 1 | 81 | 92 |

| 3 | Methyl 2-bromo-3-methylbutanoate | NiCl₂·glyme / Chiral Diamine 1 | 75 | 88 |

| 4 | Methyl 2-bromo-4-methylpentanoate | NiCl₂·glyme / Chiral Diamine 1 | 80 | 91 |

Data is representative of findings reported in the literature for this reaction type. acs.orgacs.org

This methodology demonstrates a powerful strategy for the synthesis of chiral building blocks from readily available racemic starting materials. acs.org

Nickel-Catalyzed Hydroalkylation with Alkynyl Boronamides

A powerful application of bromoalkanes like this compound is in nickel-catalyzed hydroalkylation reactions. This method allows for the construction of complex olefin products with high levels of regio- and diastereoselectivity.

In a nickel-catalyzed hydroalkylation of an alkynyl boronamide, the bromoalkane serves as the alkyl source. The reaction proceeds via the hydrometallation of the alkyne, followed by cross-coupling with the alkyl halide. This process allows for the formation of trisubstituted alkenes. The regioselectivity of the alkyl group addition to the alkyne is a key challenge in such transformations.

To overcome the challenge of regioselectivity, boryl groups can be employed as versatile directing groups. nih.gov In the context of alkynyl boronamides, the boronamide functionality directs the nickel catalyst to one of the acetylenic carbons, thus controlling the site of hydronickelation. nih.gov This directed hydrometallation is then followed by the coupling with the alkyl halide, in this case, the heptanoate derivative. The result is the formation of a trisubstituted alkene with a specific and predictable arrangement of the substituents. nih.gov

The resulting vinylboron compound is a valuable synthetic intermediate that can be further functionalized through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Table 2: Nickel-Catalyzed Hydroalkylation of an Alkynyl Boronamide with an Alkyl Halide

| Alkynyl Boronamide | Alkyl Halide | Catalyst/Ligand | Product | Regio-/Diastereoselectivity |

| (Structure of an alkynyl boronamide) | This compound | Ni(COD)₂ / Ligand | (Structure of the trisubstituted alkene product) | High |

Note: This table illustrates a general transformation; specific yields and selectivities would depend on the exact substrates and reaction conditions.

Ester Group Conversions and Modifications (Relevant as a functional handle)

The methyl ester group in this compound is a valuable functional handle that can be readily converted into other functional groups, most commonly a carboxylic acid.

Hydrolysis to Carboxylic Acids in Multi-Step Synthesis

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation in multi-step organic synthesis. This conversion is typically achieved under basic or acidic conditions.

Base-catalyzed hydrolysis, or saponification, is often employed due to its irreversibility. chemistrysteps.com This involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or ethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

For sterically hindered esters, such as the 2,2-dimethyl-substituted heptanoate, standard hydrolysis conditions might be sluggish. tandfonline.comarkat-usa.orgacs.org In such cases, more forcing conditions or alternative methods may be necessary. For example, using co-solvents to increase the solubility of the substrate or employing stronger bases can facilitate the reaction. arkat-usa.orgresearchgate.net

The resulting carboxylic acid can then participate in a wide range of subsequent reactions, including amide bond formation, conversion to acid chlorides, or other derivatizations, highlighting the importance of the ester as a masked carboxylic acid.

Table 3: Conditions for Ester Hydrolysis

| Reagents | Conditions | Product | Comments |

| NaOH, H₂O/MeOH | Reflux | 7-bromo-2,2-dimethylheptanoic acid | Standard saponification conditions. |

| LiOH, H₂O/THF | Room Temperature | 7-bromo-2,2-dimethylheptanoic acid | Milder conditions, often used for sensitive substrates. |

| H₂SO₄, H₂O | Reflux | 7-bromo-2,2-dimethylheptanoic acid | Acid-catalyzed hydrolysis, which is an equilibrium process. mnstate.edu |

Transesterification Processes (Conceptual Framework)

Transesterification is a fundamental organic reaction that involves the transformation of one ester into another through the exchange of the alkoxy group. masterorganicchemistry.comwikipedia.org In the context of this compound, this process would entail reacting the methyl ester with an alcohol to replace the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR'). This reaction is typically reversible and requires a catalyst, which can be either an acid or a base, to proceed at a practical rate. wikipedia.orglibretexts.org The position of the equilibrium is governed by the relative energies of the reactants and products, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct (in this case, methanol). wikipedia.org

Acid-Catalyzed Transesterification

Under acidic conditions, the transesterification reaction is catalyzed by the protonation of the carbonyl oxygen of the ester. researchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. wikipedia.orgresearchgate.net The mechanism proceeds through a tetrahedral intermediate. wikipedia.org

The conceptual steps for the acid-catalyzed transesterification of this compound are as follows:

Protonation of the Carbonyl Group: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), donates a proton to the carbonyl oxygen of the methyl ester. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The alcohol (R'OH) acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original methoxy group, converting it into a better leaving group (methanol).

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (CH₃OH).

Deprotonation: The protonated final ester is deprotonated, regenerating the acid catalyst and yielding the new ester product. libretexts.org

To favor the formation of the product, the incoming alcohol (R'OH) is often used as the solvent to ensure a large excess, thereby shifting the equilibrium according to Le Châtelier's principle. libretexts.org

| Parameter | Conceptual Condition | Purpose |

| Reactant | This compound | Starting methyl ester. |

| Reagent | Alcohol (e.g., Ethanol, Propanol) | Source of the new alkoxy group. Often used in large excess (as solvent). wikipedia.org |

| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, HCl). researchgate.net | To protonate the carbonyl group and activate it for nucleophilic attack. wikipedia.org |

| Temperature | Elevated temperatures (heating) | To increase the reaction rate. |

| Byproduct Removal | Distillation of methanol | To drive the equilibrium towards the product. wikipedia.org |

Base-Catalyzed Transesterification

Base-catalyzed transesterification proceeds through a different mechanism, typically initiated by the deprotonation of the alcohol to form a more potent nucleophile, an alkoxide ion. srsintl.comsrsbiodiesel.com This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water, which can lead to saponification (hydrolysis of the ester to a carboxylate salt) as an undesirable side reaction. srsintl.comsrsbiodiesel.com

The conceptual framework for the base-catalyzed process involves:

Alkoxide Formation: A strong base, such as sodium hydroxide (NaOH) or, more commonly, an alkoxide like sodium ethoxide (NaOCH₂CH₃), deprotonates the incoming alcohol (R'OH) to generate a nucleophilic alkoxide (R'O⁻). srsintl.com

Nucleophilic Acyl Substitution: The alkoxide ion attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. masterorganicchemistry.comsrsbiodiesel.com

Elimination of Methoxide (B1231860): The intermediate collapses, ejecting the methoxide ion (CH₃O⁻) as the leaving group and forming the new ester.

Proton Transfer: The methoxide ion is a strong base and deprotonates the alcohol solvent, regenerating the active alkoxide catalyst and forming methanol.

It is crucial that the reaction is conducted under anhydrous (dry) conditions to prevent the base from promoting the hydrolysis of the ester. srsbiodiesel.com

| Parameter | Conceptual Condition | Purpose |

| Reactant | This compound | Starting methyl ester. |

| Reagent | Alcohol (e.g., Ethanol, Propanol) | Source of the new alkoxy group. |

| Catalyst | Strong bases (e.g., NaOH, KOH, NaOR'). srsbiodiesel.com | To deprotonate the alcohol, forming a potent alkoxide nucleophile. srsintl.com |

| Solvent | The corresponding alcohol (anhydrous) | Acts as both reactant and solvent. Must be dry to prevent saponification. srsintl.com |

| Temperature | Typically elevated, but often milder than acid-catalyzed reactions. | To facilitate the reaction. |

| Equilibrium | The reaction is an equilibrium; product distribution depends on the relative energies of the species involved. srsbiodiesel.com | Driving forces are similar to the acid-catalyzed process (excess alcohol). |

Mechanistic Insights and Theoretical Studies

Elucidation of Reaction Mechanisms

The functional group transformations involving Methyl 7-bromo-2,2-dimethylheptanoate and its ethyl ester analog are underpinned by several key mechanistic frameworks. These include single electron transfer processes, oxidative additions to metal complexes, the involvement of radical intermediates, and hydrometalation reactions.

Oxidative Addition Pathways to Low-Valent Metal Complexes

The reaction of primary alkyl bromides, such as this compound, with low-valent transition metal complexes is a cornerstone of many cross-coupling reactions. The initial step, oxidative addition, can proceed through several mechanistic pathways.

One common pathway is an SN2-type mechanism , where the metal complex acts as a nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide anion. This pathway is generally favored for primary alkyl halides due to reduced steric hindrance. For Ethyl 7-bromo-2,2-dimethylheptanoate, the terminal bromine atom serves as an electrophilic site amenable to such bimolecular nucleophilic substitution, although the distal 2,2-dimethyl groups may introduce some steric influence.

Alternatively, radical pathways can be involved. These may be initiated by a single electron transfer from the metal to the alkyl halide, leading to the formation of an alkyl radical and a metal-halide species. These intermediates can then recombine to form the oxidative addition product.

A third possibility is a concerted mechanism , where the carbon-bromine bond breaks as new bonds with the metal center are formed in a single transition state. The operative pathway is influenced by factors such as the nature of the metal, its ligands, the reaction solvent, and the specific structure of the alkyl halide.

| Pathway | Description | Key Intermediates |

| SN2-type | Nucleophilic attack by the metal on the carbon, displacing the bromide. | Pentacoordinate transition state |

| Radical | Single electron transfer from the metal to the alkyl halide. | Alkyl radical, Metal-halide species |

| Concerted | Simultaneous C-Br bond breaking and metal-C/metal-Br bond formation. | Three-centered transition state |

Characterization and Role of Radical Intermediates

As mentioned, the homolytic cleavage of the carbon-bromine bond in 7-bromo-2,2-dimethylheptanoate esters, often initiated by photoredox catalysis via a SET process, generates a primary alkyl radical. Research on the ethyl ester has indicated that this radical intermediate exhibits a degree of stability, which is attributed to partial delocalization of the unpaired electron into the ester carbonyl group.

The fate of this radical intermediate is central to the synthetic utility of the parent compound. It can engage in a variety of subsequent reactions, including:

Coupling with other radical species.

Addition to unsaturated systems.

Atom transfer reactions.

The specific reaction pathway taken by the radical is influenced by the reaction conditions and the presence of other reactive species, allowing for the construction of diverse molecular architectures.

Hydrometalation Mechanisms in Alkene Functionalization

While direct studies on the hydrometalation of this compound are not extensively documented, the principles of this reaction are relevant to its potential transformations. Hydrometalation involves the addition of a metal-hydride bond across a carbon-carbon double or triple bond. In the context of functionalizing molecules containing both an alkene and a bromo-ester moiety, a metal hydride could potentially react with the alkene. This process typically proceeds through a concerted, syn-addition of the M-H bond to the π-system, leading to an organometallic intermediate that can undergo further reactions. The regioselectivity of this addition is often governed by both steric and electronic factors.

Computational Chemistry and Modeling

Theoretical calculations and computational modeling provide invaluable tools for understanding the intricate details of reaction mechanisms and predicting the outcomes of chemical transformations.

Transition State Analysis in Stereoselective Transformations

By calculating the energies of these transition states, chemists can predict which stereoisomer is likely to be formed preferentially. For instance, in a hypothetical stereoselective reaction involving this molecule, computational analysis could elucidate the steric and electronic interactions in the transition state that favor the formation of one enantiomer or diastereomer over another. This type of analysis is crucial for the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol.

Regio- and Stereocontrol in Synthetic Transformations

Controlling the regiochemistry and stereochemistry of reactions is a fundamental goal in organic synthesis. Regioselectivity refers to the preference for a reaction to occur at one specific position on a molecule over other possible positions. chemistrysteps.com Stereoselectivity is the property of a reaction to favor the formation of one stereoisomer over another. wikipedia.org In the context of functionalized long-chain esters like this compound, achieving such control is vital for constructing complex molecular architectures with defined three-dimensional structures.

Factors Influencing Regioselectivity (e.g., Electronic Effects, Steric Hindrance, Catalyst Design)

Regioselectivity in chemical transformations is governed by a combination of electronic, steric, and catalytic factors that direct the reaction to a specific site. organic-chemistry.orgnih.gov

Electronic Effects : The distribution of electron density in a molecule plays a critical role in directing reagents. In this compound, the ester group is electron-withdrawing, which can influence the reactivity of adjacent C-H bonds. Similarly, the electronegative bromine atom at the C7 position affects the electron density at that end of the molecule. In radical halogenation reactions, the selectivity is determined by the stability of the radical intermediate, with tertiary radicals being more stable than secondary, which are more stable than primary ones. chemistrysteps.comstackexchange.com This inherent stability preference is a key electronic factor. masterorganicchemistry.com For instance, a reaction favoring an electron-deficient transition state might be directed away from the ester group.

Steric Hindrance : Steric hindrance refers to the spatial bulk of different parts of a molecule, which can prevent or slow down reactions at those sites. wikipedia.org The gem-dimethyl group at the C2 position of this compound creates significant steric bulk. nih.gov This congestion would likely hinder the approach of reagents to the C2 and C3 positions, thereby directing reactions toward the less hindered, more accessible positions along the alkyl chain, such as C4, C5, or C6. organic-chemistry.orgnih.gov Steric hindrance is often exploited to control selectivity by making one reaction site significantly more accessible than another. wikipedia.org

Catalyst Design : The choice of catalyst can profoundly influence regioselectivity. acs.org Shape-selective catalysts, such as zeolites, can control which part of a substrate reacts based on its size and shape relative to the catalyst's pores or active sites. researchgate.net For example, in the bromination of alkyl chains, a catalyst with a constrained active site could selectively favor reaction at the terminal, least sterically hindered position. researchgate.net Furthermore, in metal-catalyzed C-H activation, the design of the ligand attached to the metal center can direct the catalyst to a specific C-H bond through coordinating or steric effects, overriding the inherent reactivity of the substrate. researchgate.net

Table 1: Factors Influencing Regioselectivity in Transformations of this compound

| Factor | Description | Predicted Effect on this compound |

|---|---|---|

| Electronic Effects | Influence of electron-withdrawing/donating groups on site reactivity. | The ester group deactivates nearby C-H bonds towards certain electrophilic or radical reactions. Radical stability would favor abstraction at C3 > C4/C5/C6 > C1. chemistrysteps.commasterorganicchemistry.com |

| Steric Hindrance | Spatial bulk around a reaction site impeding reagent approach. wikipedia.org | The gem-dimethyl group at C2 significantly hinders reactions at or near this position, directing reagents towards the middle and terminus of the alkyl chain. organic-chemistry.orgnih.gov |

| Catalyst Design | Use of catalysts with specific shapes or coordinating properties to direct reactions. researchgate.net | A shape-selective catalyst (e.g., zeolite) could favor functionalization at the terminal end (C6 or C7). researchgate.net A directed metal catalyst could target a specific methylene (B1212753) group. |

Achieving Stereoselectivity (Enantioselectivity, Diastereoselectivity)

Stereoselectivity involves the preferential formation of one stereoisomer. It is categorized as enantioselectivity when one enantiomer is formed in preference to the other, and diastereoselectivity when one diastereomer is favored over another. wikipedia.org Achieving high levels of stereoselectivity is critical when synthesizing chiral molecules.

Enantioselectivity refers to the formation of an unequal mixture of enantiomers from a prochiral substrate. The degree of selectivity is measured by the enantiomeric excess (ee). wikipedia.orgDiastereoselectivity pertains to the preferential formation of one diastereomer over another, establishing a favored relative stereochemistry. This can occur when a new chiral center is formed in a molecule that already contains one. wikipedia.orgresearchgate.net

Chiral catalysts are the cornerstone of modern asymmetric synthesis, enabling the production of single enantiomers from non-chiral starting materials. nih.gov These catalysts work by creating a chiral environment around the substrate during the reaction's transition state. The catalyst is typically a metal complex where the metal is coordinated to a chiral ligand. nih.gov

The design of the chiral ligand is paramount. researchgate.net Ligands such as BINAP, Salen, or PHOX derivatives provide a well-defined, three-dimensional space. nih.gov When a substrate like an alkene or ketone coordinates to the metal center, the chiral ligand forces it to adopt a specific orientation. An incoming reagent can then only attack from one face (the re or si face), leading to the preferential formation of one enantiomer. mdpi.com The interaction between the substrate and the chiral ligand is non-covalent, involving steric and electronic interactions that lower the energy of the transition state for the major enantiomer while raising it for the minor one. nih.govrsc.org For a molecule like this compound, if a reaction were to introduce a new stereocenter (e.g., hydroxylation at a methylene position), a chiral catalyst would be essential to control the absolute stereochemistry of that new center. nih.gov

Substrate control is a strategy where an existing stereocenter within the reacting molecule dictates the stereochemical outcome of a new stereocenter being formed. youtube.comnih.gov The resident chiral center creates a diastereotopic environment, meaning the two faces of a nearby prochiral center are no longer equivalent. researchgate.net

The existing stereocenter can influence the reaction in several ways. It can sterically block one face of the molecule, forcing a reagent to approach from the less hindered side. researchgate.net This principle is often described by models like Felkin-Anh or Cram's rule. Alternatively, a functional group associated with the stereocenter can chelate or coordinate with the incoming reagent, directing its approach to a specific face. researchgate.net This strategy is particularly effective in reactions of acyclic molecules where conformational control is key to achieving high diastereoselectivity. researchgate.net In a hypothetical derivative of this compound that already possessed a chiral center (for example, a hydroxyl group at C4), that center would strongly influence the stereochemical outcome of a subsequent reaction at C5, leading to the formation of one diastereomer in preference to the other. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| BINAP |

| Salen |

Applications and Synthetic Utility of Methyl 7 Bromo 2,2 Dimethylheptanoate in Complex Organic Synthesis

Role as a Key Synthetic Intermediate

The utility of methyl 7-bromo-2,2-dimethylheptanoate is most prominent in its role as a precursor to larger, more complex molecules. The terminal bromine atom acts as a handle for carbon-carbon bond formation through alkylation reactions, while the ester group can be further modified or hydrolyzed.

This compound is instrumental in the synthesis of long-chain functionalized diesters and dicarboxylic acids, which are themselves important synthetic precursors. A key example is its dimerization to form a 15-carbon backbone, a central step in the synthesis of Bempedoic Acid. lupinepublishers.com In this process, two molecules of the corresponding ethyl ester, ethyl 7-bromo-2,2-dimethylheptanoate, are coupled. lupinepublishers.comresearchgate.net

The reaction involves dimerization with tosylmethyl isocyanide (TosMIC) in the presence of sodium hydride and a phase-transfer catalyst like tetra-n-butylammonium iodide. lupinepublishers.comnewdrugapprovals.org This yields a diethyl ester containing an isocyano group, which is then hydrolyzed with aqueous acid to afford a keto-diester, specifically diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. lupinepublishers.com Subsequent hydrolysis of the ester groups with a base like potassium hydroxide (B78521) provides the corresponding dicarboxylic acid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. lupinepublishers.comresearchgate.net

Another approach involves the dialkylation of malonic esters. thieme-connect.com For instance, diethyl malonate can be successfully dialkylated with ethyl 7-bromo-2,2-dimethylheptanoate using sodium hydride as a base, resulting in a tetraester compound in high yield. thieme-connect.com This tetraester can then be hydrolyzed to the corresponding tetracarboxylic acid, demonstrating the role of the bromo-heptanoate as a precursor to poly-functionalized acid derivatives. thieme-connect.com

Table 1: Synthesis of Keto-Diester Intermediate for Bempedoic Acid

| Reactants | Reagents | Product | Yield |

|---|---|---|---|

| Ethyl 7-bromo-2,2-dimethylheptanoate, Tosylmethyl isocyanide | NaH, Bu₄NI, DMSO | Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate | Not specified |

Data synthesized from multiple sources describing the synthetic route. lupinepublishers.comthieme-connect.com

The structure of this compound makes it an ideal building block for constructing advanced and sterically complex molecules. The gem-dimethyl group adjacent to the ester provides steric hindrance that influences the reactivity of the ester itself while adding structural complexity to the final product. chemicalbook.com Its primary application lies in its use as a key fragment for synthesizing long-chain aliphatic compounds with precisely placed functional groups. guidechem.com The most notable example is the synthesis of Bempedoic Acid, where the heptanoate (B1214049) derivative forms the two "arms" of the final C19 dicarboxylic acid structure. lupinepublishers.comthieme-connect.com

The synthesis of this advanced structure is achieved through a convergent approach where two units of the C7 bromo-ester are coupled to a central fragment. lupinepublishers.comnewdrugapprovals.org This strategy allows for the efficient assembly of a complex carbon skeleton from a relatively simple and readily prepared starting material. google.comgoogle.com The reliability of C-C bond formation at the terminal bromine position makes it a predictable and efficient building block in multi-step syntheses. guidechem.com

This compound, and more commonly its ethyl ester equivalent, is a crucial intermediate in the synthesis of Bempedoic Acid (ETC-1002). chemicalbook.comguidechem.comchemicalbook.com Bempedoic Acid is a lipid-regulating drug used for the treatment of hypercholesterolemia. researchgate.netchemicalbook.com It functions by inhibiting ATP citrate (B86180) lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway. researchgate.netchemicalbook.com

Functional Group Compatibility and Synthetic Scope

The synthetic utility of a building block is largely defined by its functional group compatibility under various reaction conditions. This compound exhibits a useful profile in this regard, allowing for selective transformations at one end of the molecule without affecting the other.

The compound's structure contains two primary functional groups: an ester and an alkyl bromide. The key to its synthetic utility is the ability to perform reactions selectively at the alkyl bromide without disturbing the ester group.

During its own synthesis via enolate alkylation, the reaction conditions are harsh, employing strong bases like LDA at temperatures as low as -78°C. chemicalbook.com The desired mono-alkylation reaction proceeds, leaving the terminal bromine on the pentyl chain and the ethyl ester group intact, demonstrating the kinetic control possible in the system. thieme-connect.com

In subsequent steps, the alkyl bromide is subjected to nucleophilic substitution. For example, in the dimerization reaction using TosMIC and sodium hydride, the strong base deprotonates the TosMIC to form a nucleophile that attacks the carbon bearing the bromine. lupinepublishers.comnewdrugapprovals.org Throughout this process, the ester group and the gem-dimethyl groups remain unaffected. This tolerance allows for a wide range of C-C bond-forming reactions at the bromine terminus, including alkylations of malonates, cyanides, and other carbon nucleophiles, expanding its synthetic scope. thieme-connect.com

Enabling Syntheses of Target Molecules of Academic Interest

Beyond its established role in pharmaceutical manufacturing, this compound and its derivatives are central to research aimed at developing novel and more efficient synthetic methodologies. The synthesis of Bempedoic Acid itself is a subject of academic and industrial research, with efforts focused on optimizing the synthetic route. thieme-connect.com

One area of academic interest is the development of continuous flow synthesis for key intermediates. google.comgoogle.com The preparation of ethyl 7-bromo-2,2-dimethylheptanoate has been adapted from traditional batch processing to a continuous flow reactor system. google.com This approach offers improved safety, better temperature control, higher efficiency, and easier scalability, which are all topics of significant interest in modern synthetic chemistry. google.comgoogle.com

Furthermore, alternative synthetic strategies for the core of Bempedoic Acid are being explored. For example, research into using the bromo-heptanoate intermediate in electrochemical decarboxylation reactions represents a novel approach to forming the final ketone structure, highlighting the compound's role in stimulating new synthetic discoveries. thieme-connect.com These investigations underscore the compound's value not just as a means to an end, but as a tool for advancing the field of organic synthesis.

Integration into Multi-Step Synthetic Strategies

Ethyl 7-bromo-2,2-dimethylheptanoate is a significant building block in the field of organic synthesis, primarily recognized for its role as a crucial intermediate in the production of Bempedoic Acid. guidechem.comchemicalbook.comchemicalbook.com This lipid-lowering drug, also known as ETC-1002, functions by inhibiting ATP-citrate lyase, an enzyme involved in the biosynthesis of cholesterol. chemicalbook.comsmolecule.com The molecular structure of the heptanoate derivative, featuring a terminal bromine atom and a gem-dimethyl group at the C2 position, makes it an ideal substrate for specific alkylation reactions. chemicalbook.com

The primary synthetic strategy involves the reaction of Ethyl 7-bromo-2,2-dimethylheptanoate with another molecule to construct the carbon skeleton of the target compound. In a key step for synthesizing intermediates of Bempedoic Acid, it is used in an alkylation reaction with 1-[(isocyanomethyl)sulfonyl]-4-methyl-benzene, a process which has been reported to achieve a high yield of 94.2%. chemicalbook.com This high efficiency underscores the compound's effectiveness in multi-step synthetic pathways. chemicalbook.com

The synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate itself is a critical preliminary step. A common method involves the reaction of ethyl isobutyrate with 1,5-dibromopentane (B145557). guidechem.comsmolecule.com This reaction is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, under controlled low-temperature conditions to generate the desired product. guidechem.comchemicalbook.com Modern advancements have led to the development of continuous flow reactor processes, which offer improved safety, scalability, and efficiency for industrial production. google.comgoogle.com

The table below summarizes a representative synthesis of an intermediate for Bempedoic Acid, highlighting the integration of Ethyl 7-bromo-2,2-dimethylheptanoate.

| Step | Reactant A | Reactant B | Key Reagents/Conditions | Product | Yield |

| Synthesis of Intermediate | Ethyl isobutyrate | 1,5-dibromopentane | Lithium diisopropylamide (LDA), Tetrahydrofuran (B95107) (THF), -78°C to room temp. | Ethyl 7-bromo-2,2-dimethylheptanoate | ~44% |

| Alkylation | Ethyl 7-bromo-2,2-dimethylheptanoate | 1-[(isocyanomethyl)sulfonyl]-4-methyl-benzene | Base | Bempedoic Acid Intermediate I | 94.2% |

This interactive table provides an overview of the reaction steps where Ethyl 7-bromo-2,2-dimethylheptanoate is synthesized and subsequently utilized.

Contribution to Convergent and Divergent Synthetic Pathways

The utility of Ethyl 7-bromo-2,2-dimethylheptanoate is most prominently demonstrated within a linear synthetic framework for constructing complex molecules like Bempedoic Acid. In a linear synthesis, a molecule is built step-by-step in a sequential fashion. This bromo-ester serves as a seven-carbon chain building block, which is appended to another molecular fragment to elongate the carbon backbone.

The synthesis of Bempedoic Acid, a symmetrical-type molecule, relies on coupling two key fragments. Ethyl 7-bromo-2,2-dimethylheptanoate provides one of these essential fragments. The terminal bromine atom acts as a reactive handle (an electrophilic site) that allows for the formation of a new carbon-carbon bond with a suitable nucleophile. The gem-dimethyl group at the alpha-position of the ester provides steric hindrance that can influence the reactivity and stability of the molecule.

While the primary documented application follows a more linear or sequential approach, the bifunctional nature of the parent C7 chain (with reactivity possible at both ends in principle) suggests potential for its incorporation into more complex strategies. However, its established role is as a key component in a highly optimized, linear pathway for pharmaceutical manufacturing, where efficiency, high yield, and suitability for large-scale production are paramount. chemicalbook.comguidechem.com This strategic placement within the synthesis streamlines the manufacturing process for Bempedoic Acid, making it a cost-effective and reliable method. chemicalbook.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The current synthesis of analogous brominated esters, such as Ethyl 7-bromo-2,2-dimethylheptanoate, often relies on the use of strong, non-catalytic organometallic bases like lithium diisopropylamide (LDA) or n-butyllithium. google.comguidechem.com These reagents are effective but present challenges in terms of safety, cost, and functional group tolerance, particularly in large-scale production. Future research is poised to focus on developing novel catalytic systems that can mediate the synthesis of Methyl 7-bromo-2,2-dimethylheptanoate with greater efficiency and selectivity.

Key areas of investigation include:

Phase-Transfer Catalysis: The development of advanced phase-transfer catalysts could enable the alkylation of methyl isobutyrate under milder, biphasic conditions, potentially eliminating the need for cryogenic temperatures and strictly anhydrous environments.

Transition-Metal Catalysis: Exploring transition-metal-catalyzed C-H activation or cross-coupling reactions could offer entirely new synthetic routes. For instance, a catalytic system that directly couples a methyl isobutyrate precursor with a C5-bromo-synthon would represent a significant atom-economic improvement.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Designing organocatalysts that can promote the selective mono-alkylation of methyl isobutyrate with 1,5-dibromopentane (B145557) would be a significant step towards more sustainable and cost-effective synthesis.

The goal is to identify catalytic systems that not only improve the reaction's environmental footprint but also enhance control over side reactions, such as di-alkylation, leading to higher purity and yield of the desired product.

Exploration of New Reaction Manifolds for the Brominated Ester

This compound possesses two key reactive sites: the ester group and the terminal bromine atom. The terminal primary bromide, in particular, serves as a versatile handle for a wide array of chemical transformations. smolecule.com While its role in nucleophilic substitution is established in the synthesis of intermediates for active pharmaceutical ingredients like Bempedoic acid (using the ethyl ester), there is vast potential for exploring new reaction manifolds. chemicalbook.comguidechem.com

Future research could focus on:

Coupling Reactions: Utilizing the terminal bromide in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Negishi) would allow for the introduction of diverse molecular fragments, including aryl, alkynyl, and vinyl groups. This would transform the linear aliphatic chain into more complex and potentially bioactive structures.

Radical Chemistry: Modern photoredox and electrochemical methods could be employed to generate a radical at the terminal carbon, enabling a range of C-C and C-heteroatom bond formations that are complementary to traditional ionic pathways.

Organometallic Intermediates: Conversion of the terminal bromide to an organometallic reagent, such as a Grignard or organozinc species, would open up possibilities for addition reactions to carbonyls and other electrophiles, further extending the synthetic utility of the molecule.

The steric hindrance provided by the gem-dimethyl group at the C2 position can influence the reactivity along the chain, a feature that could be exploited for achieving regioselectivity in more complex transformations. smolecule.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of the analogous ethyl ester has already been successfully adapted to continuous flow processes, demonstrating significant advantages over traditional batch methods. google.comsmolecule.comgoogle.com These advantages include superior control over reaction temperature and time, enhanced safety when handling reactive intermediates, and the potential for seamless multi-step synthesis. google.comnih.gov Future work on this compound will undoubtedly leverage and expand upon these principles.

Key developments are expected in:

Multi-step Flow Synthesis: Integrating the formation of the enolate from methyl isobutyrate and the subsequent alkylation with 1,5-dibromopentane into a single, continuous, and telescoped process. researchgate.net This reduces manual handling and isolation of intermediates. nih.gov